The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one typically involves the following steps:
This synthetic route allows for efficient production while maintaining good yields and purity levels. In industrial contexts, similar methodologies may be adapted for larger scale production, potentially utilizing continuous flow reactors to enhance efficiency.
The molecular structure of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one can be described as follows:
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one is involved in various chemical reactions:
These reactions highlight the versatility of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one in synthetic organic chemistry.
The mechanism of action for 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one primarily involves its interactions with biological macromolecules:
This compound's unique structural features contribute to its potential therapeutic effects, making it an interesting candidate for further study in drug development.
The physical and chemical properties of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one include:
Property | Value |
---|---|
Molecular Weight | 198.14 g/mol |
Melting Point | Not readily available |
Boiling Point | Not readily available |
Density | Not readily available |
Solubility | Soluble in organic solvents |
These properties influence its behavior in various chemical reactions and applications.
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one has several notable applications:
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one (TFMPP-ynone) serves as a critical synthetic precursor for novel antidepressants with demonstrated efficacy in preclinical behavioral models. Structural optimization of this scaffold has yielded compounds exhibiting significant reductions in immobility time in the forced swimming test (FST) and tail suspension test (TST) – established rodent paradigms for antidepressant activity. The compound N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB), synthesized using TFMPP-ynone derivatives, reduced immobility time by 52-58% in mice FST at 50 mg/kg (i.g.) while increasing latency to first immobility episode, indicating robust antidepressant-like effects [2] [3]. These effects occurred without locomotor impairment in open-field tests, confirming specific antidepressant actions rather than general stimulant effects.
The trifluoromethyl group enhances blood-brain barrier (BBB) penetration, as confirmed via in silico predictions for TFMPP-ynone derivatives, facilitating central nervous system activity at lower doses (1-50 mg/kg range) compared to non-fluorinated analogs [2] [6]. This pharmacokinetic advantage enables efficient modulation of monoaminergic pathways implicated in depression pathophysiology.
Table 1: Behavioral Effects of TFMPP-ynone Derivatives in Rodent Depression Models
Compound | Test | Dose (mg/kg) | Immobility Reduction | Key Behavioral Outcomes |
---|---|---|---|---|
CF3SePB | FST | 50 | 58% | ↑ Latency to first immobility |
CF3SePB | TST | 50 | 52% | No motor dysfunction in open-field test |
Selenium-free TFMPP analog | FST | 50 | 42%* | Moderate activity increase |
*Data synthesized from [2] [3]; *Statistically significant but less potent than selenium-containing derivatives
TFMPP-ynone-derived compounds exert antidepressant effects primarily through modulation of serotonergic receptors, particularly 5-HT~1A~ and 5-HT~3~ subtypes. Pre-treatment with selective antagonists WAY100635 (5-HT~1A~ antagonist; 0.1 mg/kg) and ondansetron (5-HT~3~ antagonist; 1 mg/kg) completely abolished the anti-immobility effects of CF3SePB in mouse FST, confirming the essential role of these receptor subtypes in mediating antidepressant responses [3]. In contrast, noradrenergic antagonists (prazosin, yohimbine, propranolol) did not reverse these effects, indicating serotonin-selective mechanisms.
The electron-withdrawing trifluoromethyl group in the meta-position of the phenyl ring enhances binding affinity to serotonin receptors by:
Depletion of serotonin stores using p-chlorophenylalanine (p-CPA; 100 mg/kg) pretreatment similarly prevented CF3SePB's antidepressant effects, further confirming serotonergic dependence. Molecular docking studies suggest the carbonyl group of TFMPP-ynone derivatives forms hydrogen bonds with Ser~159~ and Thr~200~ residues in the 5-HT~1A~ binding pocket, while the trifluoromethyl group engages in hydrophobic interactions with Ile~189~ [3].
Table 2: Receptor Antagonism Effects on TFMPP-ynone Derivative (CF3SePB) Efficacy
Pre-treatment | Receptor Target | Effect on CF3SePB Activity | Implication |
---|---|---|---|
WAY100635 | 5-HT~1A~ antagonist | Complete abolition | 5-HT~1A~ essential for activity |
Ondansetron | 5-HT~3~ antagonist | Complete abolition | 5-HT~3~ critical for effect mediation |
Ketanserin | 5-HT~2A~/~2C~ antagonist | Partial reduction (32%) | Minor modulatory role |
p-CPA | Serotonin depletor | Complete abolition | Serotonergic transmission indispensable |
*Data derived from [3]
Strategic structural modifications of TFMPP-ynone have generated diverse analogs with enhanced neuropharmacological profiles:
Selenium Integration: Replacement of the carbonyl oxygen with selenium in CF3SePB significantly enhanced antidepressant potency (EC~50~ 8.3 μM) compared to oxygen/sulfur analogs. The selenylated derivative exhibited 3.2-fold greater 5-HT~1A~ binding affinity than non-selenium counterparts, attributed to enhanced hydrophobic interactions and antioxidant capacity [2] [3].
Heterocyclic Hybridization: Fusion with nitrogen-containing heterocycles yielded compounds like 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one. The benzoimidazole moiety introduced additional hydrogen bonding capacity, improving target selectivity for serotonin receptors over dopamine transporters [10].
Piperazine Conjugates: Incorporation of 4-(substituted phenyl)piperazine fragments via carbamate linkages enhanced in vitro monoamine transporter inhibition (K~i~ = 14-28 nM for SERT). The meta-trifluoromethylphenyl moiety maintained optimal log P (4.1-5.2) for CNS penetration while the piperazine fragment engaged in cation-π interactions with receptor residues [9].
Triazole Derivatives: Click chemistry-generated 1,2,3-triazole-TFMPP-ynone hybrids exhibited dual serotonin reuptake inhibition and 5-HT~3~ antagonism. The triazole ring served as a bioisostere for the amide bond, enhancing metabolic stability (t~1/2~ > 6h in microsomes) without compromising affinity [7].
Table 3: Structural Modifications and Neuropharmacological Impacts
Analog Class | Key Structural Feature | Advantage Over Parent Compound | Biological Impact |
---|---|---|---|
Selenylated derivatives | -Se- linkage replacing carbonyl oxygen | ↑ Lipophilicity and antioxidant capacity | 3.2-fold ↑ 5-HT~1A~ affinity |
Benzoimidazole-pyrrolidinones | Fused bicyclic system | Additional H-bond donor/acceptor sites | Enhanced SERT selectivity (5-fold) |
Piperazine conjugates | Carbamate-linked piperazines | Modulation of basicity (pK~a~ 7.8-8.2) | Balanced DAT/SERT inhibition |
Triazole click adducts | 1,2,3-Triazole ring spacer | Metabolic stability (t~1/2~ > 6h) | Dual SERT inhibition/5-HT~3~ antagonism |
*Data synthesized from [3] [7] [9]
Systematic SAR analyses reveal critical structure-activity determinants for TFMPP-ynone derivatives:
Computational analyses indicate the trifluoromethyl group contributes significantly to binding thermodynamics:
Table 4: SAR Analysis of Key TFMPP-ynone Structural Elements
Structural Element | Optimal Feature | Activity Impact | Molecular Basis |
---|---|---|---|
CF~3~ position | meta- (3-CF~3~) | ↑↓ 67% vs para isomer in FST | Optimal dipole alignment with binding pocket |
Alkyne spacer length | Prop-2-yn-1-one (C~3~) | ↑ BBB penetration vs longer analogs | Balance of flexibility and molecular length |
Carbonyl modification | Selenocarbonyl (-CSe-) | 4.1x ↑ 5-HT~1A~ affinity vs carbonyl | Enhanced hydrophobic contact surface |
Aromatic substitution | 3-CF~3~ alone | Maximal SERT inhibition (IC~50~ 18 nM) | Prevents electronic overcrowding |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: